molecular formula C10H15N3O2 B13888519 N'-[(4-nitrophenyl)methyl]propane-1,3-diamine

N'-[(4-nitrophenyl)methyl]propane-1,3-diamine

Katalognummer: B13888519
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: DTAYWASIRKMWDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(4-nitrophenyl)methyl]propane-1,3-diamine is an organic compound characterized by the presence of a nitrophenyl group attached to a propane-1,3-diamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-nitrophenyl)methyl]propane-1,3-diamine typically involves the reaction of 4-nitrobenzyl chloride with propane-1,3-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(4-nitrophenyl)methyl]propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

    Condensation: The compound can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.

    Condensation: Aldehydes, ketones, acidic or basic catalysts.

Major Products Formed

    Reduction: 4-aminophenylmethylpropane-1,3-diamine.

    Substitution: N-alkyl or N-acyl derivatives.

    Condensation: Schiff bases.

Wissenschaftliche Forschungsanwendungen

N’-[(4-nitrophenyl)methyl]propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-[(4-nitrophenyl)methyl]propane-1,3-diamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amine groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-methyl-1,3-propanediamine: Similar structure but lacks the nitrophenyl group.

    N,N’-dimethyl-1,3-propanediamine: Contains two methyl groups instead of the nitrophenyl group.

    N,N’-diethyl-1,3-propanediamine: Contains two ethyl groups instead of the nitrophenyl group.

Uniqueness

N’-[(4-nitrophenyl)methyl]propane-1,3-diamine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in electron transfer reactions and form specific interactions with biological targets, making it valuable for various applications.

Eigenschaften

Molekularformel

C10H15N3O2

Molekulargewicht

209.24 g/mol

IUPAC-Name

N'-[(4-nitrophenyl)methyl]propane-1,3-diamine

InChI

InChI=1S/C10H15N3O2/c11-6-1-7-12-8-9-2-4-10(5-3-9)13(14)15/h2-5,12H,1,6-8,11H2

InChI-Schlüssel

DTAYWASIRKMWDV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CNCCCN)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.